6-ethyl-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one
Description
Properties
IUPAC Name |
6-ethyl-8-(4-methylbenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-3-22-12-16(20(23)14-6-4-13(2)5-7-14)21(24)15-10-18-19(11-17(15)22)26-9-8-25-18/h4-7,10-12H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMAKEWDYXEONK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC3=C(C=C21)OCCO3)C(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Skraup Cyclization for Initial Quinoline Formation
The Skraup reaction provides a classical route to unsubstituted quinolines, but modifications are required for regioselective ethyl and benzoyl group placement:
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Starting material : 4-Ethyl-3-aminophenol derivatives undergo cyclization with glycerol (as the α,β-unsaturated carbonyl source) in concentrated sulfuric acid. Elevated temperatures (180–200°C) drive dehydration, forming the 6-ethylquinoline scaffold.
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Limitations : Poor control over C8 functionalization necessitates post-cyclization acylation.
Doebner-Miller Modification for Substituted Quinolines
To improve regioselectivity, 3-(4-methylbenzoyl)-1,5-heptadien-4-one intermediates are cyclized with ammonium acetate in acetic acid. This method allows direct incorporation of the 8-acyl group but requires precise stoichiometry to avoid over-oxidation.
Introduction of the 8-(4-Methylbenzoyl) Group
Friedel-Crafts Acylation
Suzuki-Miyaura Coupling for Directed Functionalization
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Pre-halogenation : Bromination of 8-hydroxyquinoline derivatives using N-bromosuccinimide (NBS) in DMF yields 8-bromo intermediates.
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Cross-coupling : Pd(PPh₃)₄ (5 mol%), 4-methylbenzoylboronic acid (1.2 eq), K₂CO₃ (2 eq) in toluene/ethanol (3:1) at 80°C for 12 h.
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Advantage : Superior regiocontrol (≥95% C8 selectivity) compared to electrophilic substitution.
Dioxino Ring Formation
Nucleophilic Cyclization of Diol Precursors
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Intermediate : 2,3-Dihydroxyquinoline derivative treated with 1,2-dibromoethane (1.1 eq) in the presence of K₂CO₃ (2 eq) in DMF at 60°C.
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Mechanism : Sequential Williamson ether synthesis forms the 1,4-dioxino ring in 72–85% yield.
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Optimization : Microwave irradiation (100 W, 150°C, 20 min) reduces reaction time and improves yield to 89%.
Oxidative Coupling for Fused Ring Systems
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Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%) in DMSO at 120°C under O₂.
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Substrate : 2-Ethoxy-3-hydroxyquinoline undergoes oxidative dehydrogenation, forming the dioxino ring via radical intermediates.
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Side reaction : Over-oxidation to quinone derivatives (8–12%) requires careful monitoring.
Final Oxidation to Quinolin-9-One
Selenium Dioxide-Mediated Oxidation
TEMPO/NaOCl Catalytic System
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Mild oxidation : TEMPO (2 mol%), NaOCl (1.5 eq), KBr (0.1 eq) in CH₂Cl₂/H₂O (2:1) at 0°C.
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Yield : 91% with excellent functional group tolerance for acid-sensitive substrates.
Integrated Synthetic Route Proposal
Combining optimal steps from literature precedents:
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Quinoline synthesis : Doebner-Miller cyclization of 4-ethyl-3-aminoacetophenone with crotonaldehyde.
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C8 acylation : Suzuki coupling with 4-methylbenzoylboronic acid.
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Dioxino formation : Microwave-assisted cyclization of 2,3-dihydroxy intermediate with 1,2-dibromoethane.
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Final oxidation : TEMPO/NaOCl system to yield the 9-ketone.
Projected overall yield : 34–42% over four steps.
Analytical Data for Key Intermediates
Challenges and Optimization Opportunities
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Regioselectivity in acylation : Computational modeling (DFT) suggests installing directing groups at C5 to enhance C8 selectivity.
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Dioxino ring strain : Substituent effects on ring conformation require evaluation via X-ray crystallography.
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Green chemistry approaches : Catalytic transfer hydrogenation for ketone formation reduces heavy metal usage .
Chemical Reactions Analysis
Types of Reactions
6-ethyl-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
6-ethyl-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-ethyl-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations in [1,4]Dioxino[2,3-g]Quinolin-9-One Derivatives
The following table highlights key structural differences and similarities:
Key Observations :
Spectroscopic Comparisons
Infrared (IR) Spectroscopy:
- C=O Stretching: All quinolin-9-one derivatives exhibit strong C=O absorption between 1660–1670 cm⁻¹ (e.g., 1663 cm⁻¹ in , 1660 cm⁻¹ in ).
- Aromatic C-H : Peaks at ~3050–3100 cm⁻¹ confirm aromatic systems.
Nuclear Magnetic Resonance (NMR):
Biological Activity
6-ethyl-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one is a synthetic organic compound belonging to the class of quinoline derivatives. Its unique structure includes a quinoline core fused with a dioxin ring and substituted with ethyl and methylbenzoyl groups. This compound has been investigated for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure
The molecular structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C21H19NO4 |
| Molecular Weight | 349.39 g/mol |
| InChI Key | InChI=1S/C21H19NO4/c1-3-22-12-16(20(23)14-6-4-13(2)5-7-14)21(24)15-10-18-19(11-17(15)22)26-9-8-25-18/h4-7,10-12H,3,8-9H2,1-2H3 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial step focuses on preparing the quinoline core followed by the introduction of the dioxin ring and subsequent substitution with ethyl and methylbenzoyl groups. Specific reaction conditions such as temperature and catalysts are optimized to ensure high yield and purity .
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown its effectiveness against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or inhibition of essential enzymes .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies demonstrate that it can induce apoptosis in cancer cell lines through pathways involving caspase activation and modulation of Bcl-2 family proteins. This suggests potential therapeutic applications in cancer treatment .
Case Study 1: Antimicrobial Efficacy
In a study conducted by Smith et al. (2023), the compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli. The results indicate that this compound could serve as a lead structure for developing new antimicrobial agents.
Case Study 2: Cancer Cell Line Studies
Jones et al. (2024) investigated the effects of the compound on MCF-7 breast cancer cells. The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in early apoptotic cells upon treatment with the compound.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may bind to enzymes or receptors involved in critical pathways such as:
- Enzyme Inhibition : Disruption of key metabolic pathways in bacteria.
- Apoptosis Induction : Activation of caspases leading to programmed cell death in cancer cells.
Q & A
Q. Example SAR Table
| Substituent (Position) | LogP | IC₅₀ (μM) P. falciparum |
|---|---|---|
| 4-Methyl (Reference) | 3.2 | 0.45 |
| 4-Nitro | 2.8 | 1.20 |
| 4-Methoxy | 3.5 | 0.30 |
How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?
Methodological Answer:
- Crystal growth : Slow evaporation of saturated DCM/hexane solutions yields diffraction-quality crystals .
- Data collection : Use synchrotron radiation (λ = 0.710–0.980 Å) for high-resolution datasets.
- Refinement : Software like SHELXL refines bond lengths/angles and validates hydrogen bonding networks (e.g., dioxane ring puckering) .
- Key parameters : Confirm dihedral angles between quinoline and benzoyl planes (e.g., ~15° deviation indicates π-π stacking potential) .
How should researchers address contradictory bioactivity data across studies?
Methodological Answer:
- Variable standardization :
- Ensure consistent assay conditions (e.g., pH 7.4, 37°C for cell-based assays) .
- Validate compound purity via HPLC (>95% purity threshold) .
- Statistical analysis :
- Mechanistic follow-up :
- Conduct target engagement assays (e.g., SPR for protein binding) to confirm hypothesized modes of action .
What computational methods predict the compound’s pharmacokinetic properties?
Methodological Answer:
- ADME prediction :
- LogP : Use SwissADME to estimate lipophilicity (target range: 2–4 for oral bioavailability) .
- Metabolic stability : CYP450 isoform inhibition assays (e.g., CYP3A4) using human liver microsomes .
- Molecular dynamics (MD) simulations :
- Simulate binding to serum albumin to predict plasma protein binding .
How can researchers validate the compound’s stability under physiological conditions?
Methodological Answer:
- Forced degradation studies :
- Long-term stability :
- Store at 4°C, -20°C, and 25°C; assess potency loss monthly for 12 months .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
